molecular formula C9H8Cl3NO B3007228 2-chloro-N-(2,5-dichlorophenyl)propanamide CAS No. 554439-48-4

2-chloro-N-(2,5-dichlorophenyl)propanamide

Cat. No. B3007228
CAS RN: 554439-48-4
M. Wt: 252.52
InChI Key: COULVMXYHFANBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,5-dichlorophenyl)propanamide is a biochemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(2,5-dichlorophenyl)propanamide is 1S/C9H8Cl3NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-chloro-N-(2,5-dichlorophenyl)propanamide is a powder at room temperature . Its molecular weight is 252.53 .

Scientific Research Applications

Pharmaceutical Research

2-chloro-N-(2,5-dichlorophenyl)propanamide: is a compound of interest in the pharmaceutical industry due to its structural similarity to various bioactive molecules. It can serve as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac . The compound’s ability to undergo reactions like etherification and Smiles rearrangement makes it valuable for developing novel drug synthesis pathways.

Proteomics Research

As a biochemical, 2-chloro-N-(2,5-dichlorophenyl)propanamide is utilized in proteomics research. It can act as a reagent in the modification of proteins or peptides, which helps in understanding protein function and interaction .

Mechanism of Action

The mechanism of action for 2-chloro-N-(2,5-dichlorophenyl)propanamide is not specified in the search results. As it is used for proteomics research , it may interact with proteins in specific ways, but further details would depend on the context of the research.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Future Directions

The future directions for the use of 2-chloro-N-(2,5-dichlorophenyl)propanamide are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions. Further applications would depend on the results of ongoing research.

properties

IUPAC Name

2-chloro-N-(2,5-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULVMXYHFANBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,5-dichlorophenyl)propanamide

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